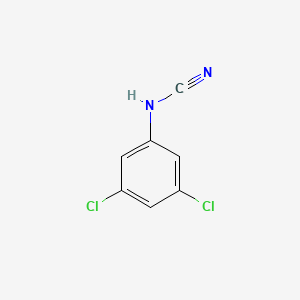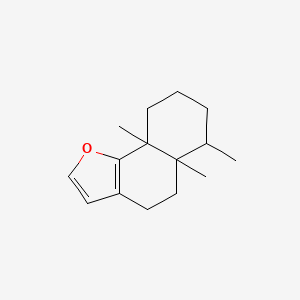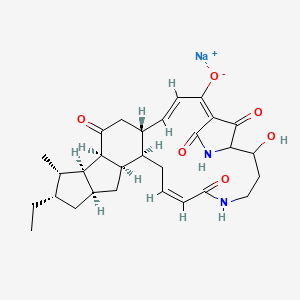![molecular formula C6H10O7 B1262168 L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)
L-xylo-[5]hexulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-dehydro-L-gluconic acid is a ketogluconic acid that is L-gluconic acid in which the hydroxy group at position 2 has been oxidised to the corresponding ketone. It has a role as a marine metabolite and a bacterial metabolite. It is a ketogluconic acid and a hexonic acid. It derives from a L-gluconic acid. It is a conjugate acid of a 5-dehydro-L-gluconate. It is an enantiomer of a 5-dehydro-D-gluconic acid.
Scientific Research Applications
Degradation and Synthesis Pathways
- Degradation Mechanisms : The degradation of L-xylo-hexulosonic acid has been studied, revealing two primary pathways: via an α,β-unsaturated ketone compound to a furan compound and through a dihydropyrone compound to further decomposed products (Goshima, Maezono, & Tokuyama, 1972).
- Synthesis of Analog Compounds : An analog of natural 3-deoxyheptulosonic acids can be synthesized from L-xylo-hexulosonic acid derivatives, demonstrating its utility in creating complex organic molecules (Kornilov, Glebova, & Sudareva, 2005).
Chemical Reactions and Catalysis
- Hydrogenation Processes : Research has explored the catalytic hydrogenation of L-xylo-[5]hexulosonic acid into other compounds like gluconic and idonic acid, highlighting its potential in chemical synthesis and transformation (Caldeira et al., 1991).
- Coordination Studies : The interaction of L-xylo-[5]hexulosonic acid with ions like borate, molybdate, and tungstate has been analyzed, indicating its potential applications in coordination chemistry (Caldeira et al., 1994).
Biological and Metabolic Studies
- Metabolic Pathways in Grapes : L-xylo-[5]hexulosonic acid is identified as a metabolic product of L-ascorbic acid in grapes, providing insights into the biosynthesis pathways of organic acids in plants (Saito & Kasai, 1984).
- Formation from D-Gluconate in Plants : The conversion of D-gluconate to L-xylo-[5]hexulosonic acid in bean leaves illustrates its role in plant biochemistry (Saito & Loewus, 1989).
Additional Insights
- Conformational Studies : Research into the conformations of acyclic sugar derivatives, including L-xylo-[5]hexulosonic acid, provides a deeper understanding of its chemical properties and potential applications (Angyal & James, 1970).
- Oxidation Reactions : The oxidation of L-xylo-[5]hexulosonic acid has been studied, showing its reactivity and potential applications in organic synthesis (Isbell, Frush, & Orhanović, 1974).
properties
Product Name |
L-xylo-[5]hexulosonic acid |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m0/s1 |
InChI Key |
IZSRJDGCGRAUAR-LMVFSUKVSA-N |
Isomeric SMILES |
C(C(=O)[C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



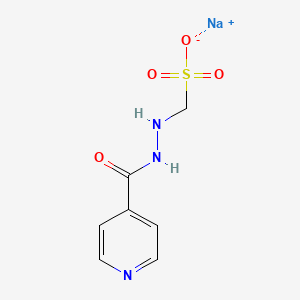
![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1262086.png)
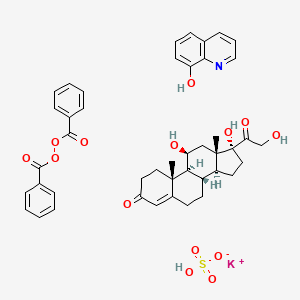

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)
![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)
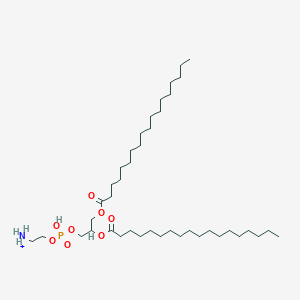

![2-[6-Methyl-6-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]dioxan-3-yl]propanoic acid](/img/structure/B1262100.png)

